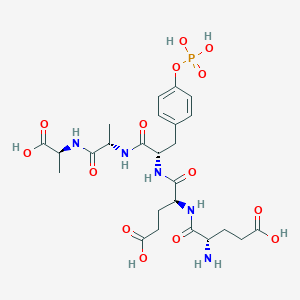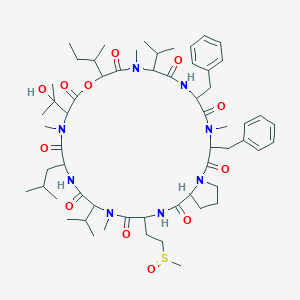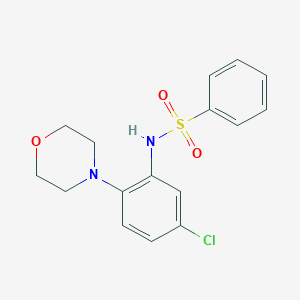
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine, also known as EGF receptor kinase substrate 8 (Eps8), is a protein that plays an important role in cellular signaling. This protein is involved in the regulation of cell growth, division, and differentiation.
作用機序
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine is phosphorylated by Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanineR kinase. This phosphorylation event leads to the recruitment of downstream signaling molecules, which ultimately lead to changes in cellular behavior. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has been shown to be involved in the regulation of actin cytoskeleton dynamics, which is important for cell migration and invasion.
Biochemical and Physiological Effects:
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine plays an important role in cellular signaling. It has been shown to be involved in the regulation of cell growth, division, and differentiation. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has also been implicated in the regulation of actin cytoskeleton dynamics, which is important for cell migration and invasion.
実験室実験の利点と制限
One advantage of studying Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine is its involvement in cellular signaling. This protein is involved in the regulation of cell growth, division, and differentiation, which makes it an important target for drug development. One limitation of studying Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine is its complex role in cellular signaling. Further research is needed to fully understand its mechanism of action.
将来の方向性
There are several directions for future research on Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine. One direction is to investigate its role in cancer development and progression. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has been shown to be involved in the regulation of cell growth, division, and differentiation, which are important processes in cancer development. Another direction is to investigate its role in other cellular processes, such as cell migration and invasion. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has been implicated in the regulation of actin cytoskeleton dynamics, which is important for these processes. Finally, further research is needed to fully understand the mechanism of action of Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine and its interaction with other signaling molecules.
合成法
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine can be synthesized using solid phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain. The peptide is assembled on a solid support, which allows for the purification of the peptide after synthesis.
科学的研究の応用
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has been extensively studied in the field of cellular signaling. It has been shown to be a substrate for the epidermal growth factor receptor (Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanineR) kinase. This protein is involved in the regulation of cell growth, division, and differentiation. Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine has also been implicated in the regulation of actin cytoskeleton dynamics.
特性
CAS番号 |
151957-35-6 |
|---|---|
製品名 |
Glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine |
分子式 |
C30H38N4O4S2 |
分子量 |
661.6 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C25H36N5O14P/c1-12(21(35)28-13(2)25(39)40)27-24(38)18(11-14-3-5-15(6-4-14)44-45(41,42)43)30-23(37)17(8-10-20(33)34)29-22(36)16(26)7-9-19(31)32/h3-6,12-13,16-18H,7-11,26H2,1-2H3,(H,27,38)(H,28,35)(H,29,36)(H,30,37)(H,31,32)(H,33,34)(H,39,40)(H2,41,42,43)/t12-,13-,16-,17-,18-/m0/s1 |
InChIキー |
PADRNAOGQQAXCU-IGISWZIWSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
正規SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N |
配列 |
EEXAA |
同義語 |
EEY(P)AA Glu-Glu-Tyr(P)-Ala-Ala glutamyl-glutamyl-phosphotyrosyl-alanyl-alanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(8R,9S,11R,13R,15S,16S)-5-Methyl-12-methylidene-7-[2-[[(5R,6R,18R,19S)-5-methyl-7-oxa-10-azaheptacyclo[10.6.2.213,16.01,11.05,19.06,10.013,18]docosan-15-yl]methoxy]ethyl]-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-11-ol](/img/structure/B234833.png)


![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)




![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)

![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)
![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)